molecular formula C10H15N3O3S2 B2885578 Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-62-3

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2885578
CAS No.: 392317-62-3
M. Wt: 289.37
InChI Key: BURCMTDECQUIPE-UHFFFAOYSA-N
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Description

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-4-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6(2)3/h6H,4-5H2,1-3H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURCMTDECQUIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Overview

The synthesis of ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate proceeds through three critical stages:

  • Thiadiazole Core Formation : Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol.
  • Alkylation : Introduction of the ethyl thioacetate moiety.
  • Acylation : Attachment of the isobutyramido group.

Each step demands precise control over reaction parameters to maximize yield and purity.

Thiadiazole Core Formation

The foundational step involves constructing the 1,3,4-thiadiazole ring. A widely accepted method begins with thiosemicarbazide and carbon disulfide under basic conditions.

Reaction Conditions

  • Reactants : Thiosemicarbazide (1.0 equiv), carbon disulfide (1.2 equiv).
  • Base : Aqueous sodium hydroxide (2.0 equiv).
  • Solvent : Ethanol (reflux, 6–8 hours).
  • Yield : ~70–80% after recrystallization.

The reaction proceeds via cyclization, forming 5-amino-1,3,4-thiadiazole-2-thiol. Key characterization data include:

  • ¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, SH), 6.8 (s, 2H, NH₂).
  • Elemental Analysis : Calculated for C₂H₃N₃S₂: C 17.14%, H 2.16%, N 30.00%, S 45.71%.

Alkylation with Ethyl Bromoacetate

The thiol group undergoes alkylation to introduce the ethyl thioacetate side chain.

Optimized Protocol

  • Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv), ethyl bromoacetate (1.2 equiv).
  • Base : Potassium hydroxide (1.5 equiv).
  • Solvent : Ethanol (reflux, 4–6 hours).
  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate.
  • Yield : 75–85% after column chromatography.
Key Analytical Data
  • Molecular Formula : C₆H₉N₃O₂S₂.
  • ¹H NMR (CDCl₃) : δ 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.85 (s, 2H, SCH₂CO), 1.31 (t, J = 7.1 Hz, 3H, CH₂CH₃).

Acylation with Isobutyryl Chloride

The final step involves acylation of the amino group to introduce the isobutyramido substituent.

Reaction Parameters

  • Reactants : Alkylated intermediate (1.0 equiv), isobutyryl chloride (1.5 equiv).
  • Base : Triethylamine (2.0 equiv).
  • Solvent : Dichloromethane (room temperature, 12 hours).
  • Purification : Recrystallization from ethanol/water.
  • Yield : 65–75%.
Structural Confirmation
  • Molecular Weight : 289.4 g/mol (C₁₀H₁₅N₃O₃S₂).
  • ¹³C NMR (DMSO-d₆) : δ 172.4 (C=O, ester), 167.8 (C=O, amide), 160.2 (thiadiazole C-2), 62.1 (OCH₂CH₃).

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters across published protocols.

Table 1. Optimization of Reaction Conditions

Step Solvent Temperature Base Yield (%) Reference
Thiadiazole Formation Ethanol Reflux NaOH 78
Alkylation Ethanol Reflux KOH 82
Acylation CH₂Cl₂ RT Et₃N 70

Mechanistic Insights

Alkylation Kinetics

The alkylation rate is influenced by the nucleophilicity of the thiolate ion. Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce regioselectivity.

Acylation Selectivity

Triethylamine facilitates deprotonation of the amino group, promoting nucleophilic attack on isobutyryl chloride. Steric hindrance from the isopropyl group necessitates prolonged reaction times.

Scalability and Industrial Considerations

Industrial production employs continuous flow reactors to improve efficiency:

  • Residence Time : 30 minutes (vs. 12 hours in batch).
  • Throughput : 1.2 kg/h with >90% purity.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at the thiadiazole nitrogen.
  • Mitigation : Use of stoichiometric base and controlled addition rates.

Purification Difficulties

  • Issue : Co-elution of unreacted intermediates.
  • Solution : Gradient elution chromatography (hexane:ethyl acetate, 3:1 → 1:1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring allows the compound to cross cellular membranes and interact with intracellular targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and isobutyramido moiety contribute to its unique reactivity and biological activity .

Biological Activity

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for various biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory actions

The specific compound in focus, this compound, has shown promise in these areas due to its unique structural features.

Target Enzymes

Research indicates that compounds with a similar thiadiazole structure can inhibit the enzyme urease, particularly in Helicobacter pylori, a bacterium associated with gastrointestinal infections. The inhibition of urease disrupts the urea cycle, leading to decreased ammonia production, which is crucial for bacterial survival.

Biochemical Pathways

The interaction of this compound with urease can potentially lead to:

  • Reduced bacterial growth
  • Decreased virulence factors

This mechanism highlights the compound's potential as an antimicrobial agent.

Antimicrobial Activity

This compound has been tested against various microorganisms. Preliminary studies suggest it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Such findings align with the broader activity profile of similar thiadiazole derivatives .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar thiadiazole derivatives is essential.

Compound NameStructureBiological Activity
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfideStructureAntimicrobial and anticancer
1,3,4-Thiadiazole derivativesStructureDiverse biological properties including anti-inflammatory

This compound is distinguished by its specific substitution pattern which enhances its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • Antioxidative Effects : A study on related compounds demonstrated their ability to protect neuronal cells from oxidative stress induced by amyloid beta peptides. This suggests potential neuroprotective applications for this compound .
  • Antimicrobial Screening : In vitro tests have shown that thiadiazole derivatives effectively inhibit the growth of various pathogens. The specific compound's effectiveness remains an area for further exploration but shows promise based on structural similarities .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate?

The synthesis typically involves:

Thiadiazole core formation : Reacting thiosemicarbazide with carbon disulfide (CS₂) in ethanol under reflux to generate 5-amino-1,3,4-thiadiazole-2-thiol .

Alkylation : Treating the thiol intermediate with ethyl bromoacetate in the presence of potassium hydroxide to form ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate .

Acylation : Introducing the isobutyramido group via reaction with isobutyryl chloride in the presence of triethylamine (Et₃N) .
Key characterization techniques: ¹H NMR, mass spectrometry (MS), and elemental analysis to confirm intermediates and final product .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis and MS for molecular weight confirmation .
  • Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C: 32.86%, H: 4.14%, N: 19.16%, S: 29.25% for intermediates) .
  • X-ray crystallography (if available) for unambiguous structural elucidation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., A549, HEPG2, MCF7) .
  • Enzyme inhibition : α-Glucosidase inhibition assays (IC₅₀ determination) using acarbose as a reference .
  • Antimicrobial activity : Disk diffusion or broth microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole ring) influence bioactivity?

  • Electron-withdrawing groups (e.g., halogens) enhance enzyme binding via dipole interactions. For example, a 4-methoxybenzamido substituent showed low cytotoxicity (activity <10%), while a 2-chlorophenylisoxazole group (Compound 5j) exhibited potent α-glucosidase inhibition (IC₅₀ = 180.1 µM vs. acarbose IC₅₀ = 750.0 µM) .
  • Steric effects : Bulky groups (e.g., trifluoromethoxy) may reduce membrane permeability but improve target specificity .
    Methodological approach: Parallel synthesis of derivatives with varying substituents followed by SAR analysis .

Q. How can computational methods (e.g., molecular docking) elucidate the mechanism of α-glucosidase inhibition?

  • Docking workflow :
    • Prepare the protein structure (PDB ID: e.g., 2ZE0 for α-glucosidase).
    • Optimize the ligand (compound 5j) geometry using DFT or molecular mechanics.
    • Perform flexible docking (e.g., AutoDock Vina) to identify binding poses .
  • Key interactions : Hydrogen bonding with catalytic residues (e.g., Asp214, Glu276) and π-π stacking with hydrophobic pockets near the active site .

Q. How should researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?

  • Case study : A derivative with a 4-methoxybenzamido group showed low cytotoxicity (<10%), while a phenyl-substituted analog exhibited antitumor activity.
  • Resolution strategies :
    • Structural comparison : Analyze substituent electronic/steric profiles (e.g., logP, polar surface area).
    • Experimental validation : Repeat assays under standardized conditions (e.g., cell line passage number, incubation time).
    • Mechanistic studies : Compare apoptosis induction (e.g., caspase-3 activation) or cell cycle arrest profiles .

Q. What advanced techniques are used to study the compound’s interaction with biological macromolecules?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to enzymes or receptors.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes .

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